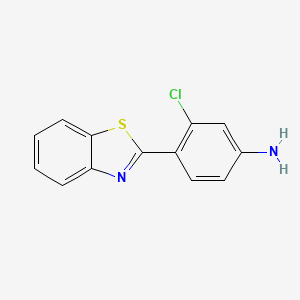

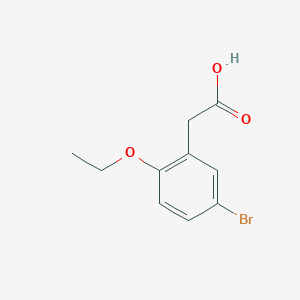

![molecular formula C14H12N2OS2 B1269417 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 132605-28-8](/img/structure/B1269417.png)

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one derivatives involves multi-step chemical reactions starting from basic thiophene derivatives. One reported method includes the cyclization of thienylthioureas in an acidic medium to obtain 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which are further modified to achieve the desired substitution pattern (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976). Another approach involves a catalytic four-component reaction that simplifies the synthesis process by reducing the number of steps and improving the efficiency of the reaction (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, & Chapman, 2018).

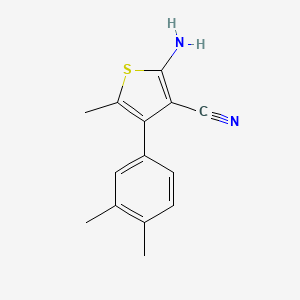

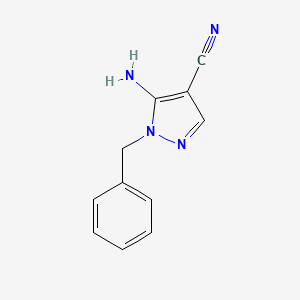

Molecular Structure Analysis

The molecular structure of 3-ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is characterized by the presence of a thieno[2,3-d]pyrimidinone core, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidinone moiety. This core structure is further substituted with ethyl and phenyl groups at specific positions, which contribute to the compound's chemical properties and biological activity. The precise molecular structure is determined using various analytical techniques, including NMR, mass spectrometry, and X-ray crystallography, to confirm the positions of the substituents and the overall conformation of the molecule.

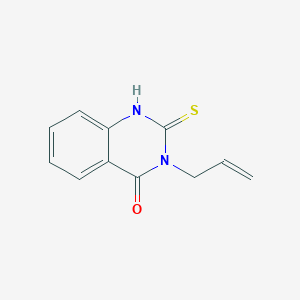

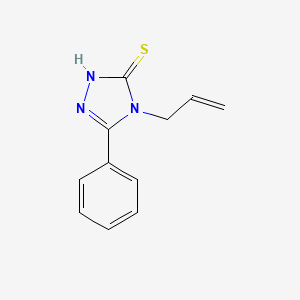

Chemical Reactions and Properties

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes a variety of chemical reactions due to the presence of reactive functional groups, such as the mercapto (-SH) and the ketone (C=O) groups. These functional groups allow for further derivatization through reactions such as alkylation, acylation, and condensation, leading to a wide range of derivatives with varied biological activities. The mercapto group, in particular, can participate in thiol-disulfide exchange reactions, making it a key site for chemical modification (Mavrova, Dimov, Yancheva, Rangelov, Wesselinova, Tsenov, 2016).

Physical Properties Analysis

The physical properties of 3-ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, such as solubility, melting point, and crystallinity, are crucial for its formulation and application in various biological studies. These properties are influenced by the molecular structure and the nature of the substituents. Typically, thienopyrimidinones exhibit moderate solubility in common organic solvents and may require specific conditions for crystallization.

Chemical Properties Analysis

The chemical properties of 3-ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, including its reactivity, stability, and photostability, are key to understanding its potential as a pharmacological agent. The compound's stability under various conditions (e.g., light, temperature, pH) is particularly important for its storage and handling. Photostability studies, for instance, indicate that thienopyrimidinones are generally stable under UV irradiation, which is beneficial for compounds intended for therapeutic use (Mavrova et al., 2016).

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis of Derivatives: Various derivatives of 3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one have been synthesized for their potential biological activities. These include bioactive compounds with anti-inflammatory, CNS depressant, and antimicrobial properties (Ashalatha et al., 2007).

- Pharmacological Screening: The compound has been used to synthesize thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, which were evaluated for analgesic, anti-inflammatory, and anticonvulsant activities (Devani et al., 1976).

- Anticancer Activity: Some derivatives of 3-Ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant potential in cancer treatment (Mavrova et al., 2016).

- Analgesic and Anti-Inflammatory Agents: Novel 2-mercapto-3-(substituted amino)-5,6,7,8-tetrahydro-3H-benzo(4,5)thieno(2,3-d)pyrimidin-4-ones derived from this compound have shown significant analgesic and anti-inflammatory activity (Alagarsamy et al., 2007).

Synthesis Techniques and Chemical Properties

- Catalytic Four-Component Reaction: A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including variants of the compound , was reported. This method is characterized by reduced catalyst loading and easy purification (Shi et al., 2018).

- Microwave Assisted Synthesis: Microwave irradiation has been utilized for the synthesis of novel derivatives, providing an efficient and rapid synthesis method (Prasad et al., 2007).

Propriétés

IUPAC Name |

3-ethyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-2-16-13(17)11-10(9-6-4-3-5-7-9)8-19-12(11)15-14(16)18/h3-8H,2H2,1H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXBXAGTUNSNBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157668 |

Source

|

| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

132605-28-8 |

Source

|

| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 2,3-dihydro-3-ethyl-5-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)